2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid
Description
2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid is a quinoline-based carboxylic acid derivative characterized by a 2-chlorophenyl substituent at position 2 and an ethyl group at position 8 of the quinoline core.
Properties
IUPAC Name |
2-(2-chlorophenyl)-8-ethylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-2-11-6-5-8-12-14(18(21)22)10-16(20-17(11)12)13-7-3-4-9-15(13)19/h3-10H,2H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMJWCSGNKOGDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701212184 | |
| Record name | 2-(2-Chlorophenyl)-8-ethyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701212184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667435-74-7 | |
| Record name | 2-(2-Chlorophenyl)-8-ethyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667435-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chlorophenyl)-8-ethyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701212184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid typically involves the Friedländer synthesis, which is a common method for constructing quinoline derivatives. This method involves the condensation of an o-aminoaryl ketone with a carbonyl compound under acidic or basic conditions . The reaction conditions often include the use of catalysts such as molecular iodine or nano ZnO to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various reduced quinoline compounds .
Scientific Research Applications
2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, catalysts, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid involves its interaction with various molecular targets. It can inhibit enzymes and interfere with cellular pathways, leading to its biological effects. For instance, it may inhibit DNA synthesis by targeting topoisomerase enzymes, which are crucial for DNA replication and cell division .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid and its analogues:
Key Research Findings and Implications
Substituent Position and Electronic Effects: The 2-chlorophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which may influence binding affinity in biological targets compared to analogues with substituents at para positions (e.g., 4-ethoxyphenyl in ). Ethyl vs.
Impact of Halogenation: Compounds with multiple chlorine atoms, such as 8-chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid , exhibit higher molecular weights and reduced solubility in aqueous media. This could limit their bioavailability compared to the target compound.
Functional Group Variations :
- Ethoxy/Butoxy vs. Ethyl : Ethoxy and butoxy groups (e.g., ) introduce oxygen atoms, increasing polarity and hydrogen-bonding capacity. This contrasts with the ethyl group in the target, which prioritizes lipophilicity.
Biological and Synthetic Relevance :
- Several analogues are labeled as research chemicals (e.g., ), indicating utility in drug discovery pipelines. The target compound’s lack of chlorine at position 8 may reduce toxicity risks compared to heavily halogenated derivatives.
Biological Activity
2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid (also referred to as CEC) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of CEC, presenting relevant data, case studies, and research findings.
- Molecular Formula : C₁₈H₁₄ClNO₂
- Molecular Weight : 311.77 g/mol
- CAS Number : 667435-74-7
The biological activity of CEC is largely attributed to its interaction with various molecular targets within biological systems. The quinoline structure is known for its ability to chelate metal ions and interact with enzymes and receptors, which can lead to diverse biochemical effects. Specifically, the carboxylic acid group in CEC may facilitate interactions with proteins involved in metabolic pathways, potentially influencing cellular processes such as apoptosis and inflammation.
Antimicrobial Activity
Research indicates that quinoline derivatives, including CEC, exhibit significant antimicrobial properties. A study highlighted that compounds with a similar quinoline structure demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be in the low micromolar range, suggesting strong antibacterial efficacy .
Anticancer Properties
Quinoline derivatives have been extensively studied for their anticancer potential. A review of the literature indicated that several analogs of quinoline-4-carboxylic acids showed promising results in inhibiting cancer cell proliferation. For instance, compounds were noted to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
Table 1: Summary of Biological Activities of CEC
| Biological Activity | Target Organisms/Cells | Observed Effects | References |
|---|---|---|---|
| Antimicrobial | S. aureus, E. coli | Low MIC values | |
| Anticancer | Various cancer cell lines | Induction of apoptosis |
Case Studies
- Antimalarial Screening : In a study focused on antimalarial properties, quinoline derivatives were screened against Plasmodium falciparum. Although specific data on CEC was not available, related compounds showed moderate potency in inhibiting the growth of malaria parasites. The mechanism involved inhibition of translation elongation factors critical for protein synthesis within the parasite .
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and efficacy of similar quinoline derivatives. These studies revealed that certain derivatives exhibited favorable oral bioavailability and significant therapeutic effects at low dosages, suggesting potential for clinical applications in infectious diseases .
Research Findings
Recent studies have emphasized the need for further exploration into the structure-activity relationships (SAR) of quinoline derivatives like CEC. Variations in substituents on the quinoline ring can significantly affect biological activity and pharmacokinetic properties. For instance, modifications at specific positions have been shown to enhance lipophilicity and improve interaction with biological targets .
Table 2: Structure-Activity Relationship Studies
| Compound Variation | Observed Activity | Notes |
|---|---|---|
| Substituted at R1 | Increased lipophilicity | Improved absorption |
| Substituted at R2 | Enhanced antimicrobial activity | Targeted bacterial membranes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
